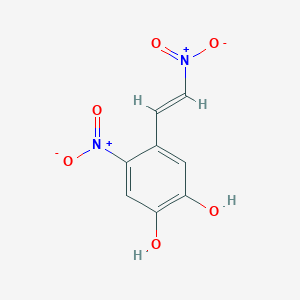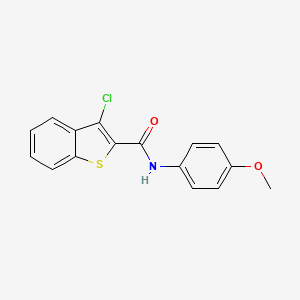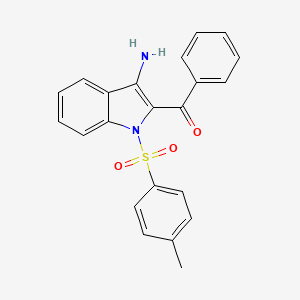
2-((1-(1-Naphthoyl)cyclopentyl)(methyl)amino)-N,N-diethylacetamide fumarate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(1-Naphthoyl)cyclopentyl)(methyl)amino)-N,N-diethylacetamide fumarate hydrate is a complex organic compound with the molecular formula C27H36N2O7 This compound is known for its unique structure, which includes a naphthoyl group attached to a cyclopentyl ring, further connected to a diethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(1-Naphthoyl)cyclopentyl)(methyl)amino)-N,N-diethylacetamide fumarate hydrate typically involves multiple steps. The initial step often includes the formation of the naphthoyl group, which is then attached to a cyclopentyl ring. This intermediate product is then reacted with methylamine and diethylacetamide under controlled conditions to form the final compound. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and efficiency. This includes the use of industrial-grade solvents and catalysts, as well as advanced purification techniques to obtain the final product in large quantities .
Chemical Reactions Analysis
Types of Reactions
2-((1-(1-Naphthoyl)cyclopentyl)(methyl)amino)-N,N-diethylacetamide fumarate hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine and naphthoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-((1-(1-Naphthoyl)cyclopentyl)(methyl)amino)-N,N-diethylacetamide fumarate hydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-((1-(1-Naphthoyl)cyclopentyl)(methyl)amino)-N,N-diethylacetamide fumarate hydrate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Naphthoylindole: Shares the naphthoyl group but differs in the attached indole ring.
Naphthoylpyrrole: Contains a pyrrole ring instead of a cyclopentyl ring.
Naphthoylbenzamide: Features a benzamide group in place of the diethylacetamide moiety.
Uniqueness
2-((1-(1-Naphthoyl)cyclopentyl)(methyl)amino)-N,N-diethylacetamide fumarate hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C27H36N2O7 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N,N-diethyl-2-[methyl-[1-(naphthalene-1-carbonyl)cyclopentyl]amino]acetamide;hydrate |
InChI |
InChI=1S/C23H30N2O2.C4H4O4.H2O/c1-4-25(5-2)21(26)17-24(3)23(15-8-9-16-23)22(27)20-14-10-12-18-11-6-7-13-19(18)20;5-3(6)1-2-4(7)8;/h6-7,10-14H,4-5,8-9,15-17H2,1-3H3;1-2H,(H,5,6)(H,7,8);1H2/b;2-1+; |
InChI Key |
AQJIQOXXSPTMFI-JITBQSAISA-N |
Isomeric SMILES |
CCN(CC)C(=O)CN(C)C1(CCCC1)C(=O)C2=CC=CC3=CC=CC=C32.C(=C/C(=O)O)\C(=O)O.O |
Canonical SMILES |
CCN(CC)C(=O)CN(C)C1(CCCC1)C(=O)C2=CC=CC3=CC=CC=C32.C(=CC(=O)O)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
![Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)

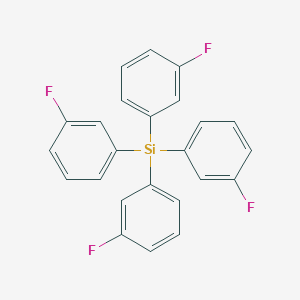

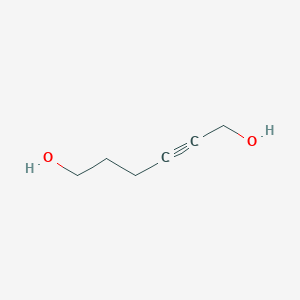
![2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B11941922.png)

